1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFOS. This compound is characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-(methylthio)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the chloroacetone on the aromatic ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Process: Depending on the scale of production, either batch or continuous processes may be employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety.
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)butan-2-one: Similar structure but with a butanone moiety.
Uniqueness
1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H10ClFOS |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-1-(3-fluoro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,1-2H3 |
InChI Key |
DGPLSNLNZMYPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC)F)Cl |
Origin of Product |
United States |
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